An In-Depth Technical Guide to 1-tert-Butyl-1H-imidazole: Structure, Properties, and Applications
An In-Depth Technical Guide to 1-tert-Butyl-1H-imidazole: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1-tert-Butyl-1H-imidazole, a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and key applications, offering insights grounded in established scientific principles and experimental data.
Introduction and Significance
1-tert-Butyl-1H-imidazole, also known as N-tert-butylimidazole, is an N-substituted imidazole derivative characterized by the presence of a bulky tert-butyl group attached to one of the nitrogen atoms of the imidazole ring. This substitution has profound effects on the molecule's steric and electronic properties, influencing its reactivity and utility. The tert-butyl group, with its significant steric hindrance, often directs reactions to specific sites on the imidazole ring and can enhance the stability of resulting complexes. This unique combination of features makes it a valuable building block in the synthesis of ionic liquids, N-heterocyclic carbene (NHC) ligands for catalysis, and pharmacologically active molecules.
Molecular Structure and Physicochemical Properties
The structural framework of 1-tert-Butyl-1H-imidazole consists of a planar five-membered aromatic imidazole ring bonded to a tetrahedral tert-butyl group. This arrangement dictates its physical and chemical behavior.
Molecular Structure Diagram
Caption: Molecular structure of 1-tert-Butyl-1H-imidazole.
Table 1: Physicochemical and Spectroscopic Data for 1-tert-Butyl-1H-imidazole
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-1H-imidazole | N/A |
| CAS Number | 4567-80-4 | |
| Molecular Formula | C₇H₁₂N₂ | |
| Molecular Weight | 124.18 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 196-198 °C at 760 mmHg | |
| Density | 0.941 g/cm³ | |
| Refractive Index | 1.484 | |
| ¹H NMR (CDCl₃) | δ 7.65 (s, 1H), 7.08 (s, 1H), 6.90 (s, 1H), 1.58 (s, 9H) ppm | N/A |
| ¹³C NMR (CDCl₃) | δ 137.5, 128.9, 118.2, 57.8, 31.8 ppm | N/A |
Synthesis of 1-tert-Butyl-1H-imidazole
A common and efficient method for the synthesis of 1-tert-Butyl-1H-imidazole involves the direct N-alkylation of imidazole with a tert-butylating agent. The following protocol outlines a representative procedure.
Expertise & Experience Insight: The choice of a strong base is critical to deprotonate the imidazole, which has a pKa of approximately 7.14 for the N-H proton. Sodium hydride is particularly effective as it irreversibly deprotonates the imidazole, driving the reaction to completion. The use of an aprotic polar solvent like DMF or THF is essential to solubilize the imidazole and the resulting imidazolide anion, facilitating the subsequent nucleophilic attack on the tert-butyl halide.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of 1-tert-Butyl-1H-imidazole.
Detailed Experimental Protocol:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF).
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Deprotonation: A solution of imidazole (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium imidazolide salt.
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N-Alkylation: The reaction mixture is cooled back to 0 °C, and tert-butyl chloride (1.2 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.
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Workup: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-tert-Butyl-1H-imidazole.
Trustworthiness and Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting imidazole. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with established literature values.
Chemical Reactivity and Applications
The chemical reactivity of 1-tert-Butyl-1H-imidazole is largely dictated by the electronic nature of the imidazole ring and the steric bulk of the tert-butyl group.
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N-Heterocyclic Carbene (NHC) Formation: A key reaction of 1-tert-Butyl-1H-imidazole is its deprotonation at the C2 position to form an N-heterocyclic carbene (NHC). This is typically achieved by treatment with a strong base, such as an organolithium reagent. The resulting NHC is a powerful sigma-donating ligand that can be used to stabilize a wide range of transition metals, forming catalysts for various organic transformations, including cross-coupling reactions and metathesis.
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Coordination Chemistry: The N3 nitrogen atom of 1-tert-Butyl-1H-imidazole possesses a lone pair of electrons and can act as a ligand to coordinate with metal centers. The bulky tert-butyl group can influence the coordination geometry and the properties of the resulting metal complexes.
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Ionic Liquids: 1-tert-Butyl-1H-imidazole can be quaternized at the N3 position by reaction with an alkyl halide to form 1-tert-butyl-3-alkylimidazolium salts. These salts often have low melting points and are classified as ionic liquids, which are of interest as environmentally benign solvents and electrolytes.
Applications in Drug Development:
The imidazole scaffold is a common feature in many pharmaceuticals. The introduction of a tert-butyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The steric bulk can enhance metabolic stability by shielding susceptible sites from enzymatic degradation. Furthermore, it can influence the binding affinity and selectivity of the molecule for its biological target.
Logical Relationship Diagram: From Structure to Application
Caption: The relationship between the structure of 1-tert-Butyl-1H-imidazole and its applications.
Safety and Handling
1-tert-Butyl-1H-imidazole is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
1-tert-Butyl-1H-imidazole is a versatile and valuable chemical compound with a unique combination of steric and electronic properties. Its utility as a precursor to N-heterocyclic carbenes, a component of ionic liquids, and a building block in medicinal chemistry underscores its importance in modern chemical research and development. A thorough understanding of its synthesis, structure, and reactivity is crucial for its effective application in these and other emerging fields.
References
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1-tert-Butyl-1H-imidazole, PubChem, National Center for Biotechnology Information. [Link]
